7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one
CAS No.: 1258637-96-5
Cat. No.: VC0036387
Molecular Formula: C17H15N3O4
Molecular Weight: 325.324
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1258637-96-5 |
|---|---|
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 325.324 |
| IUPAC Name | 7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one |
| Standard InChI | InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3 |
| Standard InChI Key | BNJDGDCGPXBWAQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-] |
Introduction
General Information and Properties
Chemical Identity
7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is identified by the following parameters:
| Parameter | Information |
|---|---|
| IUPAC Name | 7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one |
| CAS Number | 1258637-96-5 |
| Molecular Formula | C17H15N3O4 |
| Molecular Weight | 325.32 g/mol |
| InChI | InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3 |
| InChIKey | BNJDGDCGPXBWAQ-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)N+[O-] |
Physical and Chemical Properties
The physical and chemical properties of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one are essential for understanding its behavior in various environments and applications:
| Property | Value | Method |
|---|---|---|
| Physical Appearance | Yellow solid | Observed |
| Density | 1.405±0.06 g/cm³ | Predicted |
| Boiling Point | 563.6±50.0 °C | Predicted |
| pKa | 5.73±0.24 | Predicted |
Structural Characteristics
Molecular Structure
7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one consists of a chromen-4-one core structure with specific substituents. The chromen-4-one scaffold represents a benzopyran system with a carbonyl group at position 4. This core structure is further modified with an amino group at position 7, a nitro group at position 8, and a dimethylamino-substituted phenyl group at position 2 .
Key Structural Features
The molecule contains several key structural features that contribute to its unique properties and potential applications:
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Chromen-4-one Core: The basic scaffold belongs to the 4H-chromen-4-one family, which is known for various biological activities including anticancer, antioxidant, and anti-inflammatory properties .
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Amino Group at Position 7: This functional group can participate in hydrogen bonding and may contribute to the compound's interactions with biological targets .
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Nitro Group at Position 8: The nitro group is electron-withdrawing and can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and biological activity .
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Dimethylamino-substituted Phenyl Group at Position 2: This group adds lipophilicity and may enhance the compound's ability to interact with cellular targets .
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Conjugated System: The extended conjugation throughout the molecule contributes to its stability and electronic properties .
Synthesis Methods
Synthetic Routes
The synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one has been documented in the literature. The primary synthetic route involves a two-stage process starting from 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate :
Preparation of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one:
Stage 1: Reaction of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate with potassium hydroxide in pyridine .
Stage 2: Treatment with sulfuric acid and acetic acid to complete the cyclization process .
Reaction Conditions and Mechanisms
The detailed reaction conditions and mechanism for the synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one are as follows:
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A mixture of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate (2g, 1.0 eq.) and potassium hydroxide (8 g, 2.0 eq.) in pyridine (20 mL) is heated to 60°C for 1 hour .
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The resulting yellow solid is collected and dissolved in acetic acid (20 mL) and concentrated sulfuric acid .
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After cooling to room temperature, the mixture is poured into saturated sodium carbonate .
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The yellow solid is filtered and dried in vacuo to afford 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one with a yield of approximately 89% .
The high yield (89%) indicates the efficiency of this synthetic approach. The reaction involves an initial base-catalyzed transformation followed by acid-catalyzed cyclization to form the final chromen-4-one structure .
Biological Activity and Applications
Research Applications
7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one has several significant research applications:
Precursor in Advanced Synthesis
The compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. Notably, it is used as a precursor in the synthesis of 8-(4′-(dimethylamino)phenyl)chromeno[7,8-d]imidazol-6(1H)-one and related derivatives .
Neurological Research
The compound has been specifically studied in the context of tropomyosin-related kinase B (TrkB) modulation. TrkB is a receptor tyrosine kinase that plays crucial roles in neuronal development, synaptic plasticity, and neuronal survival. Compounds derived from 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one have shown promise as TrkB modulators, potentially useful for treating various neurological disorders including depression .
Structure-Activity Relationships
The biological activity of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one can be understood through structure-activity relationships established for similar chromene derivatives:
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The dimethylamino group at the para position of the phenyl ring may enhance the compound's interaction with cellular targets and improve its biological activity, as observed in other chromene derivatives .
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The amino group at position 7 and nitro group at position 8 create a unique electronic distribution that could influence the compound's binding to specific receptors or enzymes .
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The 4H-chromene core itself is often associated with diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties .
Research Development and Future Prospects
Current Research Status
Current research involving 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one includes:
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Synthetically, the compound serves as a key intermediate in the preparation of chromeno[7,8-d]imidazol-6(1H)-one derivatives, which have demonstrated promising activity as TrkB modulators .
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The compound has been studied in the broader context of 4H-chromene derivatives, which are known for their versatile biological activities and potential therapeutic applications .
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Structure optimization studies have been conducted to develop more potent derivatives. For example, research has shown that 2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one, a derivative of the imidazole compound synthesized from 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, demonstrates greater potency than the parent compound .
Future Research Directions
Based on the current understanding of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one and related compounds, several promising research directions can be identified:
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Further exploration of the compound's potential in the development of TrkB modulators for treating neurological disorders such as depression, Alzheimer's disease, and Parkinson's disease .
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Detailed investigation of the compound's specific biological activities through comprehensive in vitro and in vivo studies .
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Development of structure-activity relationship studies to optimize the compound's properties for specific therapeutic applications, particularly in neuroscience .
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Exploration of potential applications in fields beyond medicinal chemistry, such as materials science or catalysis, given the interesting electronic properties of the chromene core .
Comparative Analysis
Comparison with Similar Chromene Derivatives
To better understand the unique properties and potential applications of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, it is helpful to compare it with related chromene derivatives:
The structural differences between these compounds result in distinct physicochemical properties and biological activities, highlighting the importance of specific functional groups in determining a compound's behavior and applications .
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